molecular formula C21H22N4OS B2569027 3-(4-(2-methoxyethyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852145-19-8

3-(4-(2-methoxyethyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2569027
CAS No.: 852145-19-8
M. Wt: 378.49
InChI Key: BNBXLEIPJMCGSF-UHFFFAOYSA-N
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Description

3-(4-(2-methoxyethyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an indole moiety, and various substituents including a methoxyethyl group and a methylbenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-methoxyethyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the indole moiety and other substituents. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-methoxyethyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(4-(2-methoxyethyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-(2-methoxyethyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(4-(2-methoxyethyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[4-(2-methoxyethyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-15-6-5-7-16(12-15)14-27-21-24-23-20(25(21)10-11-26-2)18-13-22-19-9-4-3-8-17(18)19/h3-9,12-13,22H,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBXLEIPJMCGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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